

A Comparative Guide to Catalysts for Morpholine Synthesis from Diethylene Glycol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *(4-Benzylmorpholin-2-yl)methanol*

Cat. No.: B142203

[Get Quote](#)

For researchers, scientists, and professionals in drug development and industrial chemistry, the synthesis of morpholine remains a critical process. This heterocycle, featuring both amine and ether functionalities, is a vital building block in the production of a vast array of pharmaceuticals, corrosion inhibitors, and agricultural chemicals. The predominant industrial route to morpholine is the catalytic reductive amination of diethylene glycol (DEG) with ammonia. The choice of catalyst in this transformation is paramount, directly influencing reaction efficiency, selectivity, and overall process economics.

This guide provides an in-depth comparison of the efficacy of various catalytic systems for morpholine synthesis. Moving beyond a simple listing of options, we will delve into the causality behind experimental choices, present comparative performance data, and provide detailed protocols to bridge the gap between theoretical understanding and practical application.

The Cornerstone of Morpholine Synthesis: The Reaction Pathway

The conversion of diethylene glycol and ammonia into morpholine is a multi-step process that occurs on the surface of a heterogeneous catalyst. While the precise mechanism can vary slightly depending on the catalyst used, the generally accepted pathway involves three key stages:

- **Dehydrogenation:** The initial step is the dehydrogenation of a primary alcohol group of diethylene glycol to form an aldehyde intermediate. This is a critical rate-determining step

where the catalyst's ability to facilitate C-H and O-H bond cleavage is crucial.

- Reductive Amination: The aldehyde intermediate then reacts with ammonia to form an imine. This imine is subsequently hydrogenated on the catalyst surface to yield 2-(2-aminoethoxy)ethanol (AEE), a key intermediate.
- Intramolecular Cyclization: The terminal alcohol group of the AEE intermediate then undergoes an intramolecular nucleophilic attack on the carbon bearing the amino group, followed by the elimination of a water molecule, to form the morpholine ring. This cyclization is also a catalytic step, requiring active sites that promote dehydration.

[Click to download full resolution via product page](#)

Caption: Generalized reaction pathway for morpholine synthesis from DEG.

Understanding this pathway is essential for appreciating the role of the catalyst. An effective catalyst must possess a balance of functionalities: dehydrogenation, hydrogenation, and dehydration capabilities, all while minimizing side reactions such as the formation of heavy amines or cracking of the DEG backbone.

Comparative Efficacy of Key Catalytic Systems

The industrial landscape of morpholine synthesis is dominated by transition metal-based catalysts. Here, we compare the most prominent systems, supported by experimental data from various sources. It is important to note that direct comparison is challenging due to variations in reaction conditions across different studies. However, by analyzing the reported data, we can discern clear performance trends.

Catalyst System	Support	Typical Temperature (°C)	Typical Pressure (psig)	DEG Conversion (%)	Morpholine Selectivity/Yield (%)	Key Advantages	Key Disadvantages
Nickel-Copper-Chromium (Ni-Cu-Cr)	Alumina	200 - 260	200 - 3000	~82	Yield up to 47%	Robust, relatively low cost	Moderate selectivity, potential for byproduct formation
Raney Nickel	-	240	~360 (25 atm)	High	Yield up to 49%	High activity, widely available	Pyrophoric nature, requires careful handling and activation
Ruthenium (Ru)	Carbon/Alumina	150 - 350	1000 - 3300	48 - 96	Yield: 14 - 77%	High activity at lower temperatures	High cost of the precious metal
Promoted Ni-Cu (e.g., Zn-Cu-NiO)	Alumina	~220	-	99	Selectivity: 95%	High conversion and selectivity, enhances stability	More complex catalyst preparation

Promote					Excellent	
d Ni-Cu-					selectivit	Requires
Zn (e.g.,		43 - 145			y,	specific
La-	Alumina	180 - 230	(0.3-1.0	99 - 100	98.5 -	promoter
promoted			MPa)		99.5%	integratio
)					at lower	n
					pressure	
					s	

In-Depth Analysis of Catalytic Systems

1. Nickel-Copper-Chromium (Ni-Cu-Cr) Catalysts

This ternary metallic system, often supported on alumina, represents a workhorse in industrial amination processes. Nickel is the primary active component for hydrogenation-dehydrogenation, while copper is believed to enhance selectivity and reduce side reactions. Chromium acts as a structural promoter, improving the catalyst's stability and resistance to poisoning.

- Expertise & Experience Insights: The synergy between nickel and copper is crucial. Nickel's high activity can lead to over-hydrogenation and the formation of unwanted byproducts. Copper moderates this activity, steering the reaction towards the desired morpholine product. The choice of an alumina support provides high surface area and mechanical strength, which are essential for industrial fixed-bed reactors.

2. Raney Nickel

Raney nickel, a porous nickel catalyst derived from a nickel-aluminum alloy, is renowned for its high catalytic activity at relatively low temperatures.^[1] Its high surface area is saturated with hydrogen during its preparation, making it a potent hydrogenation agent.

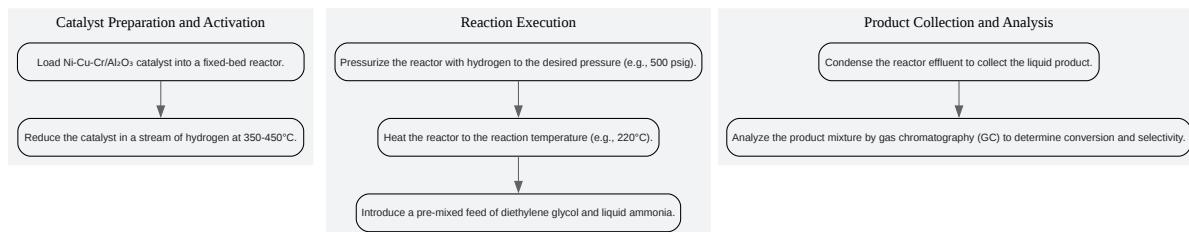
- Trustworthiness & Self-Validation: The primary challenge with Raney nickel is its pyrophoric nature when dry, necessitating careful handling as a slurry.^[2] The activation process, which involves leaching the aluminum with a strong base like sodium hydroxide, is a critical step that directly impacts the catalyst's activity. Inconsistent activation can lead to variable performance.

3. Ruthenium-Based Catalysts

Ruthenium, a precious metal, exhibits exceptional catalytic activity, often allowing for lower reaction temperatures and pressures compared to nickel-based systems.^[3] This can translate to energy savings and potentially higher selectivity by minimizing thermally induced side reactions.

- Authoritative Grounding: The high cost of ruthenium is a significant barrier to its widespread adoption.^[3] Consequently, research in this area often focuses on maximizing the efficiency of the catalyst through the use of highly dispersed nanoparticles on supports like carbon or alumina, and on catalyst recycling strategies.

4. Promoted Nickel-Copper Catalysts


The addition of promoters like zinc or lanthanum to Ni-Cu catalysts has been shown to significantly enhance their performance. These promoters can improve the dispersion of the active metals, modify the electronic properties of the catalyst surface, and increase resistance to deactivation.

- Expertise & Experience Insights: A lanthanum-promoted Ni-Cu-Zn catalyst, for instance, has demonstrated the ability to achieve near-quantitative conversion and selectivity at remarkably low pressures.^[4] This is a significant advantage in terms of process safety and capital expenditure on high-pressure equipment. The promoter appears to create a more favorable surface environment for the desired reaction pathway, suppressing the formation of byproducts.

Experimental Protocols

The following protocols are representative of the synthesis of morpholine using different catalytic systems. They are intended as a guide and may require optimization based on specific laboratory equipment and safety protocols.

Protocol 1: Morpholine Synthesis using a Fixed-Bed Reactor with a Ni-Cu-Cr/Al₂O₃ Catalyst

[Click to download full resolution via product page](#)

Caption: Workflow for morpholine synthesis in a fixed-bed reactor.

Methodology:

- Catalyst Loading and Activation:
 - A commercial Ni-Cu-Cr/Al₂O₃ catalyst is loaded into a stainless-steel fixed-bed reactor.
 - The catalyst is then reduced *in situ* by flowing hydrogen gas through the reactor at a controlled temperature, typically between 350°C and 450°C, for several hours. This step is crucial to convert the metal oxides to their active metallic state.
- Reaction:
 - After reduction and cooling to the desired reaction temperature (e.g., 220°C), the reactor is pressurized with hydrogen to the operating pressure (e.g., 500 psig).
 - A liquid feed mixture of diethylene glycol and ammonia (typically in a molar excess of ammonia) is then continuously pumped through the heated reactor over the catalyst bed.

- The reaction is highly exothermic, and temperature control is critical to prevent runaway reactions and the formation of byproducts.
- Product Collection and Analysis:
 - The effluent from the reactor, which is in the gas phase, is passed through a condenser to collect the liquid product.
 - The liquid product is then analyzed by gas chromatography (GC) to quantify the amounts of unreacted diethylene glycol, morpholine, the intermediate 2-(2-aminoethoxy)ethanol, and any byproducts.

Protocol 2: Batch Synthesis of Morpholine using Raney Nickel

Methodology:

- Catalyst Activation and Preparation:
 - Caution: Raney nickel is pyrophoric and must be handled with extreme care.[\[2\]](#) All operations should be conducted in a well-ventilated fume hood.
 - Commercially available Raney nickel alloy (Ni-Al) is slowly and carefully added to a solution of sodium hydroxide (e.g., 25 wt%) in a beaker, with cooling to maintain the temperature below 50°C.[\[2\]](#)
 - After the initial vigorous reaction subsides, the mixture is gently heated to complete the leaching of aluminum.
 - The activated Raney nickel is then washed repeatedly with deionized water until the washings are neutral. The catalyst should be kept wet at all times.
- Reaction:
 - The activated, wet Raney nickel is transferred to a high-pressure autoclave.
 - Diethylene glycol and an aqueous solution of ammonia are added to the autoclave.

- The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 500 psig).
- The mixture is heated to the reaction temperature (e.g., 240°C) with vigorous stirring for a specified period (e.g., 4-6 hours).
- Work-up and Analysis:
 - After cooling the reactor to room temperature, the excess pressure is carefully vented.
 - The catalyst is allowed to settle, and the liquid product is decanted or filtered. Caution: The filtered catalyst must not be allowed to dry in the open air.
 - The product mixture is then analyzed by GC to determine the yield of morpholine.

Conclusion and Future Outlook

The choice of catalyst for morpholine synthesis is a complex decision that involves balancing activity, selectivity, cost, and safety considerations. While traditional Ni-Cu-Cr and Raney nickel catalysts are well-established, recent advances in catalyst design, particularly the use of promoters, offer significant improvements in performance, especially in terms of selectivity and the ability to operate under milder conditions. Ruthenium-based catalysts, though highly active, remain a niche option due to their high cost.

For researchers and drug development professionals, understanding the nuances of these different catalytic systems is crucial for developing efficient and scalable syntheses of morpholine and its derivatives. The protocols and comparative data presented in this guide provide a solid foundation for making informed decisions in catalyst selection and for the practical implementation of morpholine synthesis in the laboratory and beyond. Future research will likely focus on the development of even more selective and stable catalysts, potentially incorporating non-precious metals and novel support materials, to further enhance the sustainability and economic viability of morpholine production.

References

- curdled. (2023, March 13). How do yall activate Raney Ni? [Online forum post]. Reddit.
- Hu, J. L. (2024). Preparation Of Bimetallic Catalysts And Their Catalytic Amination Of Diethylene Glycol. (Master's Thesis).

- Wu, Y., Gui, W., Liu, X., & Zhang, C. (2022). Reaction mechanism for catalytic amination of diethylene glycol with tertiarybutylamine over the prepared Ni–Cu/Al₂O₃catalysts.
- Xie, L., et al. (2021). Catalytic activity of nickel and cobalt for amination of ethylene glycol: Which is better?.
- Kronich, I. G., et al. (1982). Gas-phase synthesis of morpholine from diethylene glycol and ammonia.
- Daughenbaugh, R. J., Dixon, D. D., & Fowlkes, R. L. (1981). Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia (U.S.).
- Ye, Z., et al. (2015). A theoretical study on the thermal decomposition of ethylene glycol. *Journal of Molecular Modeling*, 21(5), 123.
- Hafner, S., et al. (2018). The reaction kinetic model of ethylene glycol. *Proceedings of the Combustion Institute*, 37(1), 599-606.
- Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel.
- Molefe, J. (2023). Reaction Kinetics: Understanding the Dynamics of Chemical Reactions. *Advanced Chemical Engineering*, 13, 290.
- Palchykov, V. (2019). Recent progress in the synthesis of morpholines. *Chemistry of Heterocyclic Compounds*, 55(4/5), 324-332.
- Organic Chemistry Portal. (n.d.). Morpholine synthesis.
- Brusoe, A. T., et al. (2024). A Simple, High Yielding, One or Two-Step, Redox Neutral Protocol for the Conversion of 1,2-Amino Alcohols to Morpholines. *Journal of the American Chemical Society*, 146(44), 29847-29856.
- Chelucci, G. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes.
- Chu, D., Zoll, A. J., & Ellman, J. A. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. *Organic Letters*, 26(20), 4470-4474.
- Zhang, J., et al. (2013).
- Basf Aktiengesellschaft. (1988). Preparation of morpholine (U.S.).
- Texaco Chemical Company. (1992).
- Jefferson Chemical Company, Inc. (1964). Process for the preparation of morpholines (U.S.).
- Air Products and Chemicals, Inc. (1987). Synthesis of morpholine (U.S.).
- Texaco Development Corp. (1980). Continuous morpholine process (U.S.).
- Vsesojuznyj Nauchno-Issledovatelskij I Proektnyj Institut Monomerov. (1978). Gas phase morpholine prodn.
- The University of British Columbia. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines.
- Indian Institute of Technology Madras. (2021). Synthesis, Characterization, and Cytotoxicity of Morpholine-Containing Ruthenium(II) p-Cymene Complexes.

- Takeda Pharmaceutical Company Limited. (2023). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915.
- Figshare. (2016). Ruthenium Catalyzed Synthesis of Enaminones.
- Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods.
- Walsh Medical Media. (2023). Reaction Kinetics: Understanding the Dynamics of Chemical Reactions.
- National Institutes of Health. (2012). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates.
- National Institutes of Health. (n.d.). In Situ-Generated, Dispersed Cu Catalysts for the Catalytic Hydrogenolysis of Glycerol.
- MDPI. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
- National Institutes of Health. (2021). α -Diimine Ni-Catalyzed Ethylene Polymerizations: On the Role of Nickel(I) Intermediates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. rsc.org [rsc.org]
- 2. reddit.com [reddit.com]
- 3. globethesis.com [globethesis.com]
- 4. Collection - Ruthenium Catalyzed Synthesis of Enaminones - Organic Letters - Figshare [acs.figshare.com]
- To cite this document: BenchChem. [A Comparative Guide to Catalysts for Morpholine Synthesis from Diethylene Glycol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b142203#comparing-the-efficacy-of-different-catalysts-for-morpholine-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com